![molecular formula C9H15ClN2O2S B1520896 N-[3-(1-aminoethyl)phenyl]methanesulfonamide hydrochloride CAS No. 1170616-25-7](/img/structure/B1520896.png)
N-[3-(1-aminoethyl)phenyl]methanesulfonamide hydrochloride
Overview
Description
N-[3-(1-aminoethyl)phenyl]methanesulfonamide hydrochloride is a chemical compound with the CAS Number: 1170616-25-7 . It has a molecular weight of 250.75 .
Molecular Structure Analysis
The IUPAC name for this compound is N-[3-(1-aminoethyl)phenyl]methanesulfonamide hydrochloride . The InChI code is 1S/C9H14N2O2S.ClH/c1-7(10)8-4-3-5-9(6-8)11-14(2,12)13;/h3-7,11H,10H2,1-2H3;1H .Physical And Chemical Properties Analysis
N-[3-(1-aminoethyl)phenyl]methanesulfonamide hydrochloride is a solid at room temperature .Scientific Research Applications
Proteomics Research
N-[3-(1-aminoethyl)phenyl]methanesulfonamide hydrochloride: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions . This compound can be used as a reagent or a building block in synthesizing peptides or small molecules that interact with proteins, aiding in the identification and understanding of protein function and interaction networks within cells.
Analytical Chemistry
In analytical chemistry, this compound serves as a standard or reference material for calibrating instruments or validating analytical methods . Its well-defined physical and chemical properties, such as purity and molecular weight, make it suitable for high-precision measurements.
Biopharma Production
The biopharmaceutical industry can employ N-[3-(1-aminoethyl)phenyl]methanesulfonamide hydrochloride in the development of new drugs . It may be involved in the synthesis of active pharmaceutical ingredients (APIs) or as a part of the drug discovery process, particularly in high-throughput screening assays.
Controlled Environment and Cleanroom Solutions
This compound’s role in controlled environments and cleanrooms is crucial, as it can be used to test the efficacy of filtration systems . It can act as a traceable contaminant to ensure that air and surface decontamination protocols are effective.
Advanced Battery Science
In the field of advanced battery science, N-[3-(1-aminoethyl)phenyl]methanesulfonamide hydrochloride might be investigated for its electrochemical properties . It could be a candidate for developing new electrolyte solutions or as an additive to improve the performance and longevity of batteries.
Safety and Hazard Analysis
The safety profile of N-[3-(1-aminoethyl)phenyl]methanesulfonamide hydrochloride is essential for handling and storage in research settings . Its hazard statements, precautionary statements, and safety data sheets provide critical information for researchers to maintain a safe working environment.
Safety And Hazards
properties
IUPAC Name |
N-[3-(1-aminoethyl)phenyl]methanesulfonamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S.ClH/c1-7(10)8-4-3-5-9(6-8)11-14(2,12)13;/h3-7,11H,10H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSCSEVRAYYFTRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)NS(=O)(=O)C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1-aminoethyl)phenyl]methanesulfonamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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